molecular formula C17H12IN3O2S2 B6431822 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide CAS No. 667910-78-3

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide

Cat. No.: B6431822
CAS No.: 667910-78-3
M. Wt: 481.3 g/mol
InChI Key: VJHANSYXLBUVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H12IN3O2S2 and its molecular weight is 481.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.94157 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide, also known as AKOS040853606 or F1450-0006, is a novel compound with a unique mechanism of action. The primary target of this compound is the FabI enzyme . This enzyme plays a crucial role in the fatty acid synthesis pathway in staphylococci .

Mode of Action

The compound acts as a FabI inhibitor , effectively inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . By targeting FabI, the compound disrupts the normal functioning of the bacteria, leading to its eventual death .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in staphylococci . This pathway is critical for the survival and growth of the bacteria. By inhibiting the FabI enzyme, the compound disrupts this pathway, leading to a decrease in the production of essential fatty acids .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It has been noted that the prodrug form of this compound, debio 1450, has improved oral bioavailability and solubility profile compared to its active form, debio 1452 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The inhibition of the fatty acid synthesis pathway in staphylococci leads to a disruption in the normal functioning of the bacteria, causing its death . This makes the compound a potential candidate for the treatment of staphylococcal infections .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O2S2/c18-13-4-6-15(7-5-13)25(22,23)20-14-3-1-2-12(10-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHANSYXLBUVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.